molecular formula C13H13N3 B12914263 Trans-1-benzylpyrrolidine-3,4-dicarbonitrile

Trans-1-benzylpyrrolidine-3,4-dicarbonitrile

Cat. No.: B12914263
M. Wt: 211.26 g/mol
InChI Key: XIWMQEMWDVQAEC-STQMWFEESA-N
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Description

Trans-1-benzylpyrrolidine-3,4-dicarbonitrile is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and two nitrile groups at the 3 and 4 positions of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-benzylpyrrolidine-3,4-dicarbonitrile typically involves the reaction of a suitable pyrrolidine derivative with a benzylating agent and a nitrile source. One common method involves the use of benzyl bromide and sodium cyanide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques may also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzylpyrrolidine-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

Trans-1-benzylpyrrolidine-3,4-dicarbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of trans-1-benzylpyrrolidine-3,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and nitrile functionalities play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Trans-1-benzylpyrrolidine-3,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitriles.

    Trans-1-benzylpyrrolidine-3,4-diyl dimethanol: Contains hydroxyl groups instead of nitriles.

Uniqueness

Trans-1-benzylpyrrolidine-3,4-dicarbonitrile is unique due to the presence of nitrile groups, which impart distinct chemical reactivity and biological activity compared to similar compounds with different functional groups. This uniqueness makes it valuable for specific applications where nitrile functionalities are required.

Properties

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

(3R,4R)-1-benzylpyrrolidine-3,4-dicarbonitrile

InChI

InChI=1S/C13H13N3/c14-6-12-9-16(10-13(12)7-15)8-11-4-2-1-3-5-11/h1-5,12-13H,8-10H2/t12-,13-/m0/s1

InChI Key

XIWMQEMWDVQAEC-STQMWFEESA-N

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C#N)C#N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C#N)C#N

Origin of Product

United States

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